molecular formula C12H17N B2883262 8-Isopropyl-1,2,3,4-tetrahydroquinoline CAS No. 75413-97-7

8-Isopropyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2883262
CAS RN: 75413-97-7
M. Wt: 175.275
InChI Key: FLKGGQQHVGKUHO-UHFFFAOYSA-N
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Description

8-Isopropyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 8-Isopropyl-1,2,3,4-tetrahydroquinoline is similar to that of tetrahydroquinoline, with the addition of an isopropyl group at the 8th position . The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .

Scientific Research Applications

Mechanism of Action

Target of Action

8-Isopropyl-1,2,3,4-tetrahydroquinoline is a compound that belongs to the quinoline family. The primary target of this compound is the retinoic acid receptor-related orphan receptor γ (RORγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The compound acts as an inverse agonist of RORγ, effectively inhibiting the RORγ transcriptional activity . It exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for their inhibitory potency was elucidated through the crystallographic study of RORγ LBD complex .

Biochemical Pathways

RORγt, one of the isoforms of RORγ, regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist of RORγ, 8-Isopropyl-1,2,3,4-tetrahydroquinoline can impact the Th17/IL-17 pathway .

Result of Action

The compound demonstrates reasonable antiproliferative activity, potently inhibits colony formation, and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .

Safety and Hazards

The safety data sheet for 1,2,3,4-Tetrahydroquinoline indicates that it is a combustible liquid, toxic if swallowed, may cause cancer, and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroquinoline and its derivatives, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, involve the development of novel tetrahydroquinoline analogs with potent biological activity . There is also interest in the development of new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives .

properties

IUPAC Name

8-propan-2-yl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKGGQQHVGKUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Isopropyl-1,2,3,4-tetrahydroquinoline

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